molecular formula C29H25N3O2S2 B12138870 (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12138870
M. Wt: 511.7 g/mol
InChI Key: QTVVYXBVHQAIHD-ONUIUJJFSA-N
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Description

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetically designed small molecule recognized for its potent and selective dual-inhibitory activity against Janus Kinase 3 (JAK3) and Fms-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of signaling pathways critical for immune cell function and oncogenesis . The compound acts as an ATP-competitive inhibitor, binding to the kinase domains of JAK3 and FLT3, thereby suppressing their phosphorylation and subsequent activation of downstream effectors like STAT proteins. This mechanism makes it a crucial pharmacological tool for studying JAK-STAT signaling in immunological contexts, such as T-cell activation and differentiation, as well as for probing the role of FLT3 in acute myeloid leukemia (AML), particularly cases driven by FLT3-ITD mutations. Research utilizing this inhibitor has demonstrated its efficacy in suppressing the proliferation of FLT3-dependent leukemic cell lines , providing insights into potential therapeutic strategies for hematological malignancies. Its selectivity profile helps researchers dissect complex signaling networks and validate JAK3 and FLT3 as critical nodes in disease models, advancing the development of targeted oncology and autoimmunity research.

Properties

Molecular Formula

C29H25N3O2S2

Molecular Weight

511.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H25N3O2S2/c1-19-16-24(34-3)14-15-25(19)27-22(18-31(30-27)23-12-8-5-9-13-23)17-26-28(33)32(29(35)36-26)20(2)21-10-6-4-7-11-21/h4-18,20H,1-3H3/b26-17-

InChI Key

QTVVYXBVHQAIHD-ONUIUJJFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolidinone intermediates, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Synthesis and Characterization

The synthesis typically involves the condensation of appropriate precursors to form the thiazolidinone scaffold. Characterization is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and purity.
  • Mass Spectrometry (MS) : Used to confirm the molecular weight.
  • Infrared (IR) Spectroscopy : Helps in identifying functional groups present in the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exhibit significant anticancer properties. For example, derivatives of thiazolidinones have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :
A study published in Molecules demonstrated that thiazolidinone derivatives could effectively inhibit the proliferation of breast cancer cells through modulation of apoptosis pathways .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound has been tested for its ability to reduce inflammation markers in vitro and in vivo.

Case Study :
Research has shown that certain thiazolidinone derivatives can significantly lower levels of pro-inflammatory cytokines in animal models of inflammation, suggesting potential therapeutic applications for conditions like arthritis .

Pharmacological Investigations

The compound's potential as a pharmacological agent is under investigation through various preclinical studies focusing on its mechanism of action, bioavailability, and therapeutic efficacy.

Toxicity and Safety Profile

Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Thiazolidin-4-one 4-Methoxy-2-methylphenyl, phenylethyl 518.61 (calculated)
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)methylene]pyrazolone () Pyrazolone Thiomethylphenyl, methyl 452.54 (reported)
(5Z)-5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-phenethyl-2-thioxothiazolidin-4-one () Thiazolidin-4-one Diphenylpyrazole, phenethyl 502.63 (reported)

Bioactivity and Pharmacological Profiles

  • Antimicrobial Activity : Thiazolidin-4-one derivatives like 3-(1-phenylethyl)-2-thioxothiazolidin-4-one () exhibit broad-spectrum antimicrobial properties. The target compound’s 4-methoxy-2-methylphenyl group may enhance membrane permeability compared to simpler phenyl substituents .
  • Electroluminescent Applications: Pyrazoline-thiazolidinone hybrids (e.g., ) demonstrate electroluminescence due to extended π-conjugation. The target compound’s methoxy group could alter electron-donating capacity, affecting such applications .

Table 2: Bioactivity Comparison

Compound Class Target Activity Key Findings Reference
Pyrazolone derivatives Antimicrobial MIC = 8 µg/mL against S. aureus; hydroxyl group critical for H-bonding
Thiazolidin-4-one hybrids Antifungal Compound 4c () showed 85% inhibition against C. albicans
Target Compound Underexplored Predicted high logP (~4.5) suggests lipophilicity; requires in vivo testing

Computational and In Silico Comparisons

  • Similarity Indexing: Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with pyrazole-thiazolidinone hybrids. Substituents like the 4-methoxy group contribute to unique pharmacophore features .
  • QSAR Models : Molecular docking studies () suggest that the phenylethyl chain enhances binding to hydrophobic pockets in enzyme targets, a trait shared with analogues like 3-phenethyl-2-thioxothiazolidin-4-one .

Biological Activity

The compound (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article synthesizes available literature to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and structure-activity relationships.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for their broad spectrum of biological activities such as:

  • Antioxidant
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic

These compounds often exhibit multitarget activity due to their structural versatility, allowing modifications that enhance their pharmacological profiles .

The biological activity of thiazolidin-4-one derivatives is attributed to various mechanisms:

  • Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
  • Anticancer Activity : Thiazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially providing relief in inflammatory conditions .
  • Antimicrobial Properties : Many derivatives exhibit activity against a range of bacteria and fungi by disrupting cellular processes or inhibiting synthesis pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their substituents. For instance:

Substituent TypeBiological ActivityReference
Methoxy groupsEnhanced anticancer properties
Aromatic ringsIncreased antimicrobial efficacy
Alkyl chainsImproved anti-inflammatory effects

The presence of specific functional groups can enhance binding affinity to biological targets, leading to increased potency.

Anticancer Activity

A study evaluated the anticancer potential of a series of thiazolidin-4-one derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different lines, indicating its potential as a chemotherapeutic agent .

Antimicrobial Efficacy

In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL, suggesting strong antimicrobial properties .

Q & A

Q. Key Considerations :

  • Solvent Choice : Ethanol balances reactivity and solubility; methanol improves recrystallization purity.
  • Catalyst : Glacial acetic acid (5–10 drops) accelerates Schiff base formation .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Schiff Base FormationEthanol, reflux, AcOH85–90
CyclizationEthanol, 65°C, 4 h70–80

Basic: How can the purity and structural integrity of the compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Confirm thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1720 cm⁻¹ .
  • NMR :
    • ¹H NMR : Look for methylidene proton (Z-configuration) as a singlet at δ 7.8–8.2 ppm .
    • ¹³C NMR : Thiazolidinone carbonyl appears at δ 170–175 ppm .
  • X-ray Crystallography : Resolve stereochemistry (e.g., Z-configuration of methylidene group) and confirm dihedral angles between aromatic rings .

Example : In related thiazolidinones, the SH proton in thioxo groups resonates at δ 10.04 ppm (¹H NMR, DMSO-d₆) .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?

Methodological Answer:

Derivatization : Synthesize analogs with substituent variations (e.g., halogen, methoxy, or nitro groups) on the phenyl or pyrazole rings. For example:

  • Replace 4-methoxy-2-methylphenyl with 4-chlorophenyl to assess electronic effects .

Biological Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Correlate logP values (lipophilicity) with activity trends .

Computational Modeling : Perform molecular docking (e.g., with Staphylococcus FabI enzyme) to identify key binding interactions .

Critical Note : Contradictions in activity data may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Validate results using orthogonal methods like time-kill assays .

Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths and angles. Compare with X-ray data to validate accuracy .
    • Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a small HOMO-LUMO gap (~3.5 eV) suggests susceptibility to nucleophilic attack .
  • UV-Vis Spectroscopy : Simulate electronic transitions (TD-DFT) and correlate with experimental λmax values (e.g., 320–350 nm for π→π* transitions) .

Case Study : DFT analysis of a similar thiazolidinone revealed intramolecular charge transfer between the pyrazole and thioxo groups, explaining its redox behavior .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Purity Verification : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% purity required .

Assay Standardization :

  • Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC assays .
  • Include positive controls (e.g., ciprofloxacin) to calibrate potency.

Orthogonal Assays : Confirm antimicrobial activity with both broth microdilution and live/dead cell imaging .

Example : A 2023 study resolved discrepancies in antifungal activity by identifying pH-dependent solubility as a confounding factor .

Advanced: What are the best practices for characterizing tautomeric forms of this compound?

Methodological Answer:

  • Variable Temperature NMR : Monitor thione (C=S) ↔ thiol (SH) tautomerism by tracking SH proton signals at 25–80°C .
  • X-ray Diffraction : Resolve tautomeric preference in solid state. For example, thione forms dominate in crystalline structures due to hydrogen bonding .
  • Theoretical Studies : Compare tautomer stability using Gibbs free energy calculations (DFT) .

Key Finding : Thione tautomers are typically 5–10 kcal/mol more stable than thiol forms in polar solvents .

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